Diethylene glycol

Description

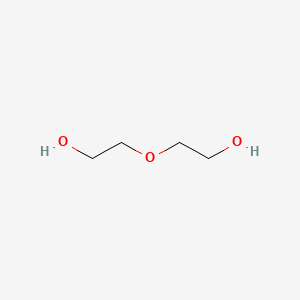

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3, Array | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31290-76-3 | |

| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31290-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020462 | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless syrupy liquid | |

CAS No. |

111-46-6, 25322-68-3 | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (600) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polyethylene (200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 6000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbowax 4000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |

| Record name | DIETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of diethylene glycol (DEG). It is designed to offer not just procedural steps but also the underlying scientific principles and practical insights essential for utilizing this versatile chemical in a research context.

Introduction: The Role of this compound in Research and Development

This compound (C₄H₁₀O₃), a clear, colorless, and odorless viscous liquid, is a valuable compound in a multitude of research and industrial applications. Its utility stems from its hygroscopic nature, its miscibility with water and many organic solvents, and its role as a key chemical intermediate. In research settings, particularly in drug development, DEG and its derivatives are employed as solvents for substances with low water solubility, as plasticizers, and as building blocks in the synthesis of more complex molecules like morpholine and 1,4-dioxane. Understanding the synthesis and rigorous characterization of DEG is paramount to ensuring the purity and reliability of experimental outcomes.

Synthesis of this compound: From Industrial Production

The Influence of Temperature on the Physicochemical Properties of Diethylene Glycol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the critical physicochemical properties of diethylene glycol (DEG) and their dynamic relationship with temperature. This document is intended for researchers, scientists, and professionals in drug development and other industrial fields who utilize DEG and require a thorough understanding of its behavior under varying thermal conditions.

Introduction: The Significance of this compound in Scientific Applications

This compound (C₄H₁₀O₃), a colorless, low-volatility, and hygroscopic liquid, is a versatile organic compound with extensive applications across numerous industries.[1] Its utility as a solvent, humectant, plasticizer, and chemical intermediate is fundamentally governed by its physicochemical properties.[2][3] For scientists and researchers, a precise understanding of how these properties—namely density, viscosity, surface tension, refractive index, and vapor pressure—fluctuate with temperature is paramount for experimental design, process optimization, and ensuring the safety and efficacy of final products.

This guide delves into the temperature-dependent nature of these key properties, presenting both empirical data and standardized methodologies for their accurate measurement. By elucidating the causality behind these relationships and providing robust experimental protocols, this document aims to serve as an authoritative resource for the scientific community.

Density: A Fundamental Property Influenced by Thermal Expansion

The density of a liquid is a measure of its mass per unit volume. For this compound, as with most liquids, density exhibits an inverse relationship with temperature. This phenomenon is attributed to the increase in kinetic energy of the DEG molecules at higher temperatures, leading to greater intermolecular distances and, consequently, a decrease in the number of molecules per unit volume.

Temperature-Dependent Density of this compound

The following table summarizes the density of pure this compound at various temperatures.

| Temperature (°C) | Density (g/cm³) |

| 20 | 1.118 |

| 25 | 1.11534 |

| 40 | 1.105 |

| 60 | 1.090 |

| 80 | 1.075 |

| 100 | 1.060 |

| 120 | 1.045 |

| 140 | 1.030 |

| 160 | 1.015 |

| 180 | 1.000 |

Data compiled from various sources.[4][5]

Experimental Protocol for Density Measurement

The determination of liquid density is a fundamental laboratory procedure. Standardized methods ensure accuracy and reproducibility. The ASTM E202 standard provides a comprehensive framework for the analysis of glycols, including this compound.[6][7][8] A common and precise method involves the use of a pycnometer or a digital density meter, as outlined in ISO 758.[9][10]

Methodology: Gay-Lussac Pycnometer Method (adapted from ISO 758)

-

Cleaning and Calibration: Thoroughly clean and dry a Gay-Lussac pycnometer of a known volume. Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and has reached thermal equilibrium at the desired test temperature.

-

Filling the Pycnometer: Carefully fill the pycnometer with the DEG sample, avoiding the entrapment of air bubbles. Insert the stopper with its capillary tube, allowing excess liquid to be expelled.

-

Thermal Equilibration: Place the filled pycnometer in a constant-temperature bath maintained at the test temperature until the liquid level in the capillary remains constant.

-

Mass Determination: Remove the pycnometer from the bath, carefully wipe it dry, and determine its mass.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with DEG.

-

V is the calibrated volume of the pycnometer.

-

Visualization of Density Measurement Workflow

Caption: Workflow for Density Measurement using a Pycnometer.

Viscosity: Resistance to Flow and its Thermal Dependence

Viscosity is a measure of a fluid's internal resistance to flow. For this compound, viscosity decreases significantly as temperature increases. This is because the increased thermal energy overcomes the intermolecular forces (primarily hydrogen bonding) that hinder the movement of DEG molecules past one another.

Temperature-Dependent Viscosity of this compound

The following table presents the dynamic viscosity of this compound at various temperatures.

| Temperature (°C) | Dynamic Viscosity (mPa·s or cP) |

| 20 | 35.7 |

| 25 | 28.8 |

| 40 | 13.65 |

| 60 | 7.5 |

| 80 | 4.5 |

| 100 | 2.9 |

Data compiled from various sources.

Experimental Protocol for Viscosity Measurement

The kinematic viscosity of transparent liquids like this compound is accurately determined using a calibrated glass capillary viscometer, as detailed in ASTM D445. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Methodology: Capillary Viscometer Method (ASTM D445)

-

Apparatus Setup: Select a calibrated capillary viscometer appropriate for the expected viscosity range of the this compound sample.

-

Sample Preparation and Loading: Filter the DEG sample to remove any particulate matter and introduce it into the viscometer.

-

Thermal Equilibration: Place the viscometer in a constant-temperature bath maintained at the desired test temperature and allow it to equilibrate for a sufficient time.

-

Flow Time Measurement: Using suction or pressure, draw the liquid level up through the timing marks of the viscometer. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass between two specified timing marks.

-

Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated using the formula: ν = C * t where:

-

C is the calibration constant of the viscometer.

-

t is the measured flow time.

-

-

Calculation of Dynamic Viscosity: The dynamic viscosity (η) is calculated as: η = ν * ρ where:

-

ρ is the density of this compound at the test temperature.

-

Visualization of Viscosity Measurement and its Relationship with Temperature

Caption: Workflow for viscosity measurement and the effect of temperature.

Surface Tension: Cohesive Energy at the Liquid-Air Interface

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of the cohesive forces between liquid molecules. For this compound, surface tension decreases with increasing temperature. This is because the enhanced molecular motion at higher temperatures reduces the net inward pull on the surface molecules, thereby lowering the energy required to create a new surface area.

Temperature-Dependent Surface Tension of this compound

The following table shows the surface tension of this compound at different temperatures.

| Temperature (°C) | Surface Tension (mN/m or dyn/cm) |

| 25 | 44.8 |

| 50 | 42.6 |

| 75 | 40.4 |

| 100 | 38.2 |

Data compiled from various sources.

Experimental Protocol for Surface Tension Measurement

The Du Noüy ring method, as described in ASTM D971, is a widely used and reliable technique for measuring the surface tension of liquids.[2] This method measures the force required to detach a platinum ring from the liquid surface.

Methodology: Du Noüy Ring Method (ASTM D971)

-

Apparatus and Sample Preparation: Use a calibrated tensiometer with a clean platinum ring. Place the this compound sample in a clean vessel and ensure it is at the desired test temperature.

-

Measurement Procedure: a. Position the platinum ring just above the surface of the DEG. b. Raise the sample vessel until the ring is immersed in the liquid. c. Slowly lower the sample vessel, causing the ring to pull on the liquid surface, forming a meniscus. d. Continue to lower the vessel until the meniscus detaches from the ring. The tensiometer records the maximum force exerted just before detachment.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the dimensions of the ring, with appropriate correction factors applied.

Visualization of the Principle of Surface Tension Measurement

Caption: The sequence of events in surface tension measurement by the Du Noüy ring method.

Refractive Index: The Bending of Light and its Thermal Correlation

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is sensitive to changes in temperature and composition. For this compound, the refractive index decreases as the temperature increases. This is a direct consequence of the decrease in density with temperature; a less dense medium offers less resistance to the passage of light.

Temperature-Dependent Refractive Index of this compound

The following table provides the refractive index of this compound at the sodium D-line (589 nm) at various temperatures.

| Temperature (°C) | Refractive Index (nD) |

| 1 | 1.4498 |

| 20 | 1.4472 |

| 25 | 1.4459 |

| 40 | 1.4414 |

| 45 | 1.4397 |

Data sourced from a comprehensive dataset by Jakubczyk et al.

Experimental Protocol for Refractive Index Measurement

The refractive index of liquids is commonly measured using a refractometer, such as an Abbe refractometer. ASTM D1218 provides a standardized method for this measurement.[3][5]

Methodology: Abbe Refractometer (ASTM D1218)

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at the test temperature.

-

Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.

-

Temperature Control: Circulate a fluid from a constant-temperature bath through the prisms to maintain the desired test temperature.

-

Measurement: Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index directly from the instrument's scale.

Visualization of the Refractive Index and Temperature Relationship

Caption: The causal relationship between temperature and refractive index in this compound.

Vapor Pressure: The Tendency to Evaporate

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of this compound increases with temperature. This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the intermolecular forces and escape into the vapor phase.

Temperature-Dependent Vapor Pressure of this compound

The following table presents the vapor pressure of this compound at various temperatures.

| Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mm Hg) |

| 20 | 0.00076 | 0.0057 |

| 25 | 0.00106 | 0.008 |

| 50 | 0.0133 | 0.1 |

| 100 | 0.4 | 3.0 |

| 150 | 4.93 | 37.0 |

| 200 | 28.0 | 210.0 |

| 245 | 101.3 | 760.0 |

Data compiled from various sources.[2][5]

Experimental Protocol for Vapor Pressure Measurement

For liquids with low vapor pressures like this compound, the gas saturation method described in ASTM E1194 is a suitable technique. This method involves saturating a stream of an inert gas with the vapor of the substance at a constant temperature and then determining the mass of the vaporized substance.

Methodology: Gas Saturation Method (ASTM E1194)

-

Apparatus Setup: A temperature-controlled saturator containing the this compound sample is connected to a system for metering a slow, steady flow of an inert carrier gas (e.g., nitrogen). The outlet of the saturator is connected to a trap to collect the vaporized DEG.

-

Experimental Run: Pass a known volume of the carrier gas through the DEG at a rate slow enough to ensure saturation.

-

Sample Collection and Analysis: Quantify the mass of the this compound collected in the trap using a suitable analytical technique (e.g., gravimetry or chromatography).

-

Calculation: The vapor pressure (P) is calculated using the ideal gas law and Dalton's law of partial pressures: P = (m / M) * (RT / V) where:

-

m is the mass of the collected DEG.

-

M is the molar mass of DEG.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

V is the volume of the carrier gas.

-

Visualization of the Vapor Pressure Measurement Process

Caption: Schematic of a gas saturation apparatus for vapor pressure measurement.

Conclusion

The physicochemical properties of this compound are intricately linked to temperature. As demonstrated in this guide, density, viscosity, surface tension, and refractive index all decrease with increasing temperature, while vapor pressure exhibits a positive correlation. A thorough understanding of these relationships, coupled with the application of standardized measurement protocols, is essential for the successful and safe utilization of this compound in research, development, and industrial applications. The data and methodologies presented herein provide a robust foundation for scientists and professionals to predict and control the behavior of this important compound in their work.

References

- Gallant, R. W. (1967). Physical Properties of Hydrocarbons, Part 13-Ethylene Glycols. Hydrocarbon Processing, 46(4), 193-196.

-

MEGlobal. (2013). This compound Product Guide. Retrieved from [Link]

-

ASTM E202-18, Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols, ASTM International, West Conshohocken, PA, 2018,

-

ASTM E1194-17, Standard Test Method for Vapor Pressure, ASTM International, West Conshohocken, PA, 2017,

-

Raimon Exir Spadana Co. (2025). Physical Properties of this compound. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

Maruzen Petrochemical Co., Ltd. (n.d.). This compound (DEG). Retrieved from [Link]

-

Infinita Lab. (n.d.). ASTM E202 Test Method for Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]

-

MaTestLab. (2025). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

MaTestLab. (2024). ASTM E202 Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]

-

ASTM D1218-99, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 1999,

-

ASTM D971-20, Standard Test Method for Interfacial Tension of Insulating Liquids Against Water by the Ring Method, ASTM International, West Conshohocken, PA, 2020,

-

ASTM. (n.d.). ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course. Retrieved from [Link]

-

ASTM E202-05, Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols, ASTM International, West Conshohocken, PA, 2005,

-

Intertek. (2024). ASTM D 445 : 2024 Standard Test Method for Kinematic Viscosity of Tr. Retrieved from [Link]

-

KRÜSS GmbH. (n.d.). ASTM D 971. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D445. Retrieved from [Link]

-

Tamson Instruments. (n.d.). ASTM D445 & IP71 - METHODS. Retrieved from [Link]

-

ASTM. (2025). E1194 Standard Test Method for Vapor Pressure. Retrieved from [Link]

-

GlobalSpec. (n.d.). ISO 758 - Liquid Chemical Products for Industrial Use - Determination of Density at 20 Degrees Celsius. Retrieved from [Link]

-

ASTM. (n.d.). D971 Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method. Retrieved from [Link]

-

Petro-Lubricant Testing Laboratories, Inc. (n.d.). ASTM D1218: Refractive Index of Viscous Materials @ 20°C or 25°C. Retrieved from [Link]

-

Biolin Scientific. (n.d.). ASTM D971 standard test method for interfacial tension of oil against water by the ring method. Retrieved from [Link]

-

Industrial Physics. (n.d.). ISO 2811 testing. Retrieved from [Link]

-

Zeal. (2024). Vapor Pressure Testing: A Comprehensive Guide. Retrieved from [Link]

- Jakubczyk, D., et al. (2023). Refractive index of 5 glycols and glycerol versus wavelength and temperature.

-

Scribd. (n.d.). ISO 758 76 Liquid Chemical Products For Industrial Use-Determination of Density at 20 C. Retrieved from [Link]

-

Scribd. (n.d.). E1194-Standard Test Method For Vapor Pressure. Retrieved from [Link]

-

Jakubczyk, D., et al. (2023). Refractive index of this compound versus wavelength and temperature. ResearchGate. Retrieved from [Link]

- Sun, Y., & Teja, A. S. (2003). Density, Viscosity, and Thermal Conductivity of Aqueous Ethylene, Diethylene, and Triethylene Glycol Mixtures between 290 K and 450 K.

-

iTeh Standards. (n.d.). ISO-3675-1998.pdf. Retrieved from [Link]

- Gallant, R. W. (1967). Physical Properties of Hydrocarbons, Part 13-Ethylene Glycols. Hydrocarbon Processing, 46(4), 193-196.

-

ResearchGate. (n.d.). Densities, Viscosities, and Surface Tensions of the System Water + this compound. Retrieved from [Link]

- Muñoz-Rujas, N., et al. (2021). Density, Viscosity, and Derivative Properties of this compound Monoethyl Ether Under High Pressure and Temperature.

-

Raimon Exir Spadana Co. (2025). Physical Properties of this compound. Retrieved from [Link]

-

iTeh Standards. (n.d.). INTERNATIONAL STANDARD 758. Retrieved from [Link]

-

Maruzen Petrochemical Co., Ltd. (n.d.). This compound(DEG). Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of this compound. Retrieved from [Link]

-

MEGlobal. (n.d.). Physical Properties - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MEGlobal. (2013). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface tension for DEG based DESs as a function of temperature. Retrieved from [Link]

- Douhéret, G., & Pall, A. (2002). Densities and Refractive Indices of this compound Ether-Water Solutions. This compound Monomethyl, Monoethyl, and Monobutyl Ethers.

-

DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis. Retrieved from [Link]

Sources

- 1. meglobal.biz [meglobal.biz]

- 2. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 3. matheux.ovh [matheux.ovh]

- 4. This compound | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem-casts.com [chem-casts.com]

- 7. zumrut-int.com [zumrut-int.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [stenutz.eu]

An In-depth Technical Guide to the Toxicological Profile and Metabolic Pathways of Diethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the toxicological profile and metabolic pathways of diethylene glycol (DEG), a compound of significant concern due to its history of causing mass poisonings through adulterated pharmaceutical and consumer products. This document is intended to serve as a critical resource for professionals in toxicology, pharmacology, and drug development, offering in-depth insights into its mechanism of action, metabolic fate, and the analytical methodologies for its detection.

I. Introduction: The Persistent Threat of this compound

This compound (DEG) is a colorless, odorless, sweet-tasting liquid organic compound. While it has legitimate industrial applications as a solvent, antifreeze, and in chemical synthesis, its physical properties are deceptively similar to those of safe pharmaceutical excipients like glycerin and propylene glycol. This resemblance has led to numerous tragic incidents of intentional or accidental substitution in medications, resulting in devastating outbreaks of acute kidney injury and neurotoxicity, often with high mortality rates, particularly in vulnerable pediatric populations.[1][2][3][4] The first recorded mass poisoning, the "Elixir Sulfanilamide" disaster in the United States in 1937, was a pivotal event that led to the passage of the Federal Food, Drug, and Cosmetic Act of 1938, fundamentally shaping modern drug regulation.[5] Despite this, DEG poisoning incidents have continued to occur globally, highlighting the ongoing need for stringent quality control in pharmaceutical manufacturing.[1][2][6]

This guide will delve into the scientific underpinnings of DEG toxicity, providing a detailed analysis of its journey through the body and the biochemical transformations that render it a potent toxin.

II. Toxicological Profile: A Multi-System Assault

The toxicity of this compound is not primarily due to the parent compound itself but rather its metabolic byproducts.[5][7] Ingestion is the most common route of exposure leading to systemic toxicity.[8] The clinical presentation of DEG poisoning is classically described in three progressive stages:

-

Phase 1: Acute Gastrointestinal and Neurological Effects: The initial phase is marked by gastrointestinal symptoms such as nausea, vomiting, and abdominal pain.[1][9] Patients may also exhibit signs of inebriation and central nervous system depression.[8][9]

-

Phase 2: Metabolic Acidosis and Acute Kidney Injury: Within 24 to 72 hours of ingestion, a severe and often life-threatening metabolic acidosis develops.[9][10] This is accompanied by acute kidney injury (AKI), characterized by oliguria or anuria, and a sharp rise in serum creatinine levels.[9][10] The hallmark of DEG-induced nephrotoxicity is bilateral cortical necrosis.[11][12]

-

Phase 3: Delayed Neurological Complications: In patients who survive the acute renal failure, a range of delayed neurological sequelae can manifest, including peripheral neuropathies, cranial nerve palsies (particularly affecting the facial nerve), and encephalopathy.[1][5][9]

The primary target organs of DEG toxicity are the kidneys and the nervous system.[1][5] The lethal dose in humans is estimated to be approximately 1 mL/kg, though severe toxicity and death have been reported with lower doses.[9][10]

III. Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of the ADME properties of DEG is fundamental to comprehending its toxicokinetics.

-

Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral ingestion.[9][13]

-

Distribution: After absorption, DEG is widely distributed throughout the body, with higher concentrations found in well-perfused organs such as the kidneys, liver, and brain.[13]

-

Metabolism: The liver is the primary site of DEG metabolism.[1][8][13] The metabolic cascade is a critical determinant of its toxicity.

-

Excretion: Both unchanged DEG and its metabolites are primarily eliminated from the body via the kidneys through urination.[1][8][13]

IV. The Metabolic Pathway of this compound: A Journey to Toxicity

The biotransformation of this compound is a two-step enzymatic process that occurs predominantly in the liver. This pathway is analogous to the metabolism of other toxic alcohols like ethylene glycol and methanol.[1][14]

Step 1: Oxidation by Alcohol Dehydrogenase (ADH)

The initial and rate-limiting step in DEG metabolism is the oxidation of the parent compound to 2-hydroxyethoxyacetaldehyde by the enzyme alcohol dehydrogenase (ADH).[1][8][13][15]

Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH)

The intermediate, 2-hydroxyethoxyacetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 2-hydroxyethoxyacetic acid (HEAA).[1][8][13][15] HEAA is a major metabolite and a significant contributor to the metabolic acidosis observed in DEG poisoning.[9][16] Further metabolism of HEAA can lead to the formation of diglycolic acid (DGA).[5][7] Both HEAA and DGA are believed to be the primary mediators of the renal and neurological toxicity associated with DEG.[2][3][7][9][16]

It is crucial to note that, unlike ethylene glycol, the metabolism of this compound does not lead to the formation of significant amounts of calcium oxalate crystals, a key feature of ethylene glycol poisoning.[10][15]

Diagram of the Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to its toxic metabolites.

V. Experimental Protocols for Studying this compound Toxicity

The investigation of DEG toxicity relies on a combination of in vivo animal models and in vitro cell-based assays, coupled with robust analytical chemistry techniques.

A. In Vivo Animal Models of DEG-Induced Nephrotoxicity

Rodent models, particularly rats, are commonly used to study the toxic effects of this compound.[12][17][18]

Experimental Protocol: Acute Oral Toxicity Study in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to standard chow and water.

-

Dosing: this compound is administered as a single oral gavage. Dose selection should be based on literature values to induce toxicity, for example, a high dose of 10 g/kg body weight.[5] A control group receives the vehicle (e.g., water).

-

Monitoring: Animals are monitored for clinical signs of toxicity, including changes in behavior, body weight, and urine output.

-

Sample Collection: Blood and urine samples are collected at predetermined time points (e.g., 24 and 48 hours post-dose) for biochemical analysis.

-

Biochemical Analysis: Serum is analyzed for markers of renal function, such as blood urea nitrogen (BUN) and creatinine. Blood gas analysis is performed to assess for metabolic acidosis.

-

Histopathology: At the end of the study, animals are euthanized, and kidneys are collected for histopathological examination to assess for tubular necrosis and other signs of renal damage.

B. Analytical Methodology for the Quantification of DEG and its Metabolites

Accurate and sensitive analytical methods are essential for diagnosing DEG poisoning and for conducting research into its toxicokinetics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique.[19][20][21]

Experimental Protocol: GC-MS Analysis of DEG and HEAA in Biological Matrices

-

Sample Preparation:

-

Serum/Plasma: Proteins are precipitated using a suitable agent (e.g., acetonitrile). The supernatant is collected after centrifugation.

-

Urine: Samples are typically diluted with deionized water.

-

-

Internal Standard: A known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of DEG or HEAA) is added to all samples, calibrators, and quality controls.[19]

-

Derivatization (Optional but often necessary for improved chromatographic performance): The analytes may be derivatized to increase their volatility and improve their chromatographic properties.

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar column for separating polar compounds).

-

Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[21]

-

-

Quantification: The concentration of DEG and its metabolites in the samples is determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Diagram of the Experimental Workflow

Caption: A typical experimental workflow for studying DEG toxicity.

VI. Quantitative Data Summary

The following table summarizes key quantitative toxicological data for this compound.

| Parameter | Species | Value | Reference |

| Oral LD₅₀ | Rat | 12.6 - 26.5 g/kg | [10] |

| Oral LD₅₀ | Mouse | 13.3 - 26.1 g/kg | [10] |

| Estimated Human Lethal Dose | Human | ~1 mL/kg | [9] |

| No-Observed-Adverse-Effect Level (NOAEL) (Developmental Toxicity) | Rat | 1118 mg/kg/day | [17] |

| No-Observed-Adverse-Effect Level (NOAEL) (Developmental Toxicity) | Mouse | 559 mg/kg/day | [17] |

VII. Conclusion and Future Directions

This compound remains a significant public health threat, primarily due to its potential for illicit substitution in pharmaceutical preparations. A comprehensive understanding of its toxicological profile and metabolic pathways is paramount for the rapid diagnosis and effective management of poisonings. The metabolism of DEG to its toxic metabolites, 2-hydroxyethoxyacetic acid and diglycolic acid, is the key event driving its renal and neurological toxicity.

Future research should focus on elucidating the precise molecular mechanisms by which these metabolites induce cellular injury, particularly in the renal proximal tubules and neurons. Further development of rapid and field-deployable diagnostic tests for DEG and its metabolites is also crucial for the timely identification of poisoning outbreaks, especially in resource-limited settings. For professionals in the pharmaceutical industry, this guide underscores the critical importance of robust supply chain integrity and stringent quality control measures to prevent future tragedies.

VIII. References

-

Hardin, J., & Minns, A. (2023). This compound Poisoning. In StatPearls. StatPearls Publishing.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Schep, L. J., Slaughter, R. J., Temple, W. A., & Beasley, D. M. G. (2009). This compound poisoning. Clinical Toxicology, 47(6), 525–535.

-

ResearchGate. (n.d.). Metabolic pathways of this compound. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound poisoning. [Request PDF]. Retrieved from [Link]

-

Ohio State University. (2019). Solvent Toxicity- this compound. Retrieved from [Link]

-

moraga.2's Blog. (n.d.). This compound. Retrieved from [Link]

-

Parthe, S. R., Vyas, L., & Uppalwar, S. (2023). Toxicological Profile of this compound and Its Implications in Pediatric Cough Syrup Poisonings. International Journal of Research and Pharmaceutical Sciences, 14(4), 2456-2462.

-

Besenhofer, L. M., et al. (2010). Inhibition of Metabolism of this compound Prevents Target Organ Toxicity in Rats. Toxicological Sciences, 117(1), 35-45.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

Mathews, J. M., et al. (1990). Absorption, metabolism and excretion of this compound (DEG) in rat and dog. INIS-IAEA.

-

Landry, G. M., et al. (2014). Quantitation of this compound and Its Metabolites by Gas Chromatography Mass Spectrometry or Ion Chromatography Mass Spectrometry. Journal of Analytical Toxicology, 38(5), 263-271.

-

National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Ethylene Glycol. Retrieved from [Link]

-

MEGlobal. (2009). Product Safety Assessment this compound.

-

Government of Canada. (n.d.). Hazardous substance assessment – this compound. Retrieved from [Link]

-

Goldfrank's Toxicologic Emergencies, 11e. (n.d.). This compound. AccessEmergency Medicine.

-

Calello, D. P., & Aldy, K. (2023). Hiding in Plain Sight: Catastrophic this compound Poisoning in Children. Kidney360, 4(5), 701–703.

-

ResearchGate. (n.d.). Metabolism of methanol, ethylene glycol and this compound. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of this compound (DEG) Outbreaks. [Table]. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). What Is the Biological Fate of Ethylene Glycol? Environmental Medicine.

-

Ballantyne, B., & Snellings, W. M. (2005). Developmental toxicity study with this compound dosed by gavage to CD rats and CD-1 mice. Food and Chemical Toxicology, 43(11), 1637–1646.

-

Centers for Disease Control and Prevention. (2023). Medication-Associated this compound Mass Poisoning — A Preventable Cause of Illness and Death. Morbidity and Mortality Weekly Report, 72(12), 320-322.

-

World Health Organization. (2023). WHO urges action to protect children from contaminated medicines.

-

Landry, G. M., et al. (2015). This compound-induced toxicities show marked threshold dose response in rats. Toxicology, 328, 69-77.

-

Lenk, W., et al. (1993). Toxicokinetics of this compound (DEG) in the rat. Archives of Toxicology, 67(8), 535-546.

-

Hess, C., et al. (2000). Simultaneous Detection and Quantitation of this compound, Ethylene Glycol, and the Toxic Alcohols in Serum using Capillary Column Gas Chromatography. Journal of Analytical Toxicology, 24(2), 118-122.

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. In Toxicological Profile for Propylene Glycol.

-

Potteti, H. R., et al. (2020). This compound produces nephrotoxic and neurotoxic effects in female rats. Toxicology and Applied Pharmacology, 387, 114856.

Sources

- 1. calpoison.org [calpoison.org]

- 2. Hiding in Plain Sight: Catastrophic this compound Poisoning in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medication-Associated this compound Mass Poisoning — A Preventable Cause of Illness and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WHO urges action to protect children from contaminated medicines [who.int]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Solvent Toxicity- this compound | Just another u.osu.edu site [u.osu.edu]

- 9. This compound poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 12. This compound-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | moraga.2's Blog [u.osu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Developmental toxicity study with this compound dosed by gavage to CD rats and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound produces nephrotoxic and neurotoxic effects in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. ovid.com [ovid.com]

- 21. fda.gov [fda.gov]

Quantum Chemical Calculations of Diethylene Glycol's Molecular Structure: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and conformational landscape of diethylene glycol (DEG). This compound, with its molecular formula C₄H₁₀O₃, is a significant organic compound utilized in a myriad of industrial and pharmaceutical applications.[1][2] Its utility is intrinsically linked to its molecular structure, particularly its conformational flexibility and the capacity for hydrogen bonding.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the theoretical underpinnings and practical workflows for the computational analysis of DEG. We will delve into the selection of appropriate quantum chemical methods, the step-by-step process of conformational analysis, and the interpretation of the results, with a special focus on the role of intramolecular hydrogen bonding. The insights gleaned from these calculations are crucial for understanding the physicochemical properties of DEG and for designing novel molecules with tailored functionalities.

Introduction

The Significance of this compound (DEG) in Scientific Research and Industry

This compound (DEG) is a colorless, hygroscopic liquid that is miscible with water and many organic solvents.[2] Its chemical structure, featuring two hydroxyl groups and an ether linkage, imparts a unique combination of properties that make it a versatile solvent and chemical intermediate.[1] In the pharmaceutical industry, DEG and its derivatives are used as excipients, penetration enhancers, and as linkers in prodrug design. Its application extends to the manufacturing of resins, plasticizers, and as a humectant. However, the biological activity and toxicological profile of DEG are highly dependent on its molecular structure and interactions with biological systems.

The Role of Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its physical and chemical properties. For a flexible molecule like DEG, multiple conformations can exist, each with a different energy level. The relative populations of these conformers at a given temperature determine the macroscopic properties of the substance. Conformational analysis, therefore, is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape of DEG is paramount for predicting its behavior in different environments, such as in solution or at the active site of an enzyme.

The Power of Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful tool to investigate the electronic structure and properties of molecules. These methods can be used to determine the geometries of stable conformers, calculate their relative energies, and analyze the nature of intramolecular interactions, such as hydrogen bonds.[3] For molecules like DEG, where experimental characterization of all possible conformers can be challenging, quantum chemical calculations offer a reliable and cost-effective alternative to gain a deep understanding of their structural chemistry.

Theoretical Foundations and Computational Methods

The accuracy of quantum chemical calculations is contingent upon the choice of the theoretical method and the basis set. This section provides an overview of the commonly employed methods for the conformational analysis of molecules like DEG.

Selecting the Right Level of Theory: From Semi-Empirical to Ab Initio Methods

The choice of a computational method is a trade-off between accuracy and computational cost. For a molecule of the size of DEG, several options are viable.

-

2.1.1 Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, HF theory neglects electron correlation, which can be important for accurately describing weak interactions like hydrogen bonds.

-

2.1.2 Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized molecules.[4][5][6] It is based on the principle that the energy of a system can be determined from its electron density. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional. For systems involving hydrogen bonding, hybrid functionals like B3LYP and long-range corrected functionals like ωB97X-D are often recommended.

-